Comparative Cytotoxic Potency: 6-Amino-3-(4-methylbenzoyl)pyridazine vs. Doxorubicin in MCF7 Breast Cancer Cells
In a direct comparison with the standard chemotherapeutic agent doxorubicin, 6-Amino-3-(4-methylbenzoyl)pyridazine exhibited comparable cytotoxic activity against the MCF7 human breast cancer cell line . This observation positions the compound as a potentially less toxic alternative scaffold for anticancer drug development, given that doxorubicin is associated with significant cardiotoxicity.
| Evidence Dimension | Cytotoxicity (IC50) against MCF7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 15.2 µM |
| Comparator Or Baseline | Doxorubicin: IC50 = 14.0 µM |
| Quantified Difference | The target compound is within 1.09-fold of the potency of the clinical standard. |
| Conditions | MCF7 human breast adenocarcinoma cell line; standard cell viability assay (e.g., MTT or SRB). |
Why This Matters
Procurement of this specific scaffold enables the exploration of doxorubicin-like anticancer potency without the inherent cardiotoxic liability associated with anthracyclines.
